REACTION_CXSMILES
|
Cl[C:2]1[C:3]([F:12])=[N:4][CH:5]=[C:6](Cl)[C:7]=1[O:8][CH2:9][CH3:10].C([O-])(=O)C.[Na+].[H][H]>C(O)C.[Pd]>[CH2:9]([O:8][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([F:12])[CH:2]=1)[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1OCC)Cl)F
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 100° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting solution was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by bulb to bulb distillation (60°-80° C. at 0.5 mm Hg (67 Pascals)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |